![molecular formula C11H9ClN4 B1491704 4-Chloro-2-cyclopropyl-6-(pyrazin-2-yl)pyrimidine CAS No. 1506781-14-1](/img/structure/B1491704.png)
4-Chloro-2-cyclopropyl-6-(pyrazin-2-yl)pyrimidine
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-cyclopropyl-6-(pyrazin-2-yl)pyrimidine” consists of a pyrimidine ring which is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 2nd position by a cyclopropyl group, at the 4th position by a chlorine atom, and at the 6th position by a pyrazin-2-yl group .Physical And Chemical Properties Analysis
“this compound” is a solid substance . Other physical and chemical properties are not specified in the retrieved information.Scientific Research Applications
Synthesis and Characterization in Heterocyclic Compound Development
Research into pyrimidine derivatives, including structures similar to 4-Chloro-2-cyclopropyl-6-(pyrazin-2-yl)pyrimidine, focuses on their synthesis for potential applications in pharmaceuticals. For instance, novel pyrazole- and pyrimidine-based derivatives have been synthesized and characterized for their potential in AIDS chemotherapy and drug designs due to their pharmacological therapeutic potentials (Ajani et al., 2019).
Antioxidant and Antimicrobial Properties
Compounds structurally related to this compound, such as nickel(II), cobalt(III), and zinc(II) complexes, demonstrate superior radical scavenging potency and higher antibacterial effects than free ligands, indicating potential for use as antioxidant and antimicrobial agents (Hasi et al., 2016).
Chemical Synthesis and Biological Activity
The synthesis of various heterocyclic compounds, including those incorporating pyrimidine rings, aims at exploring their biological activities. Some studies focus on synthesizing and evaluating these compounds for antibacterial properties, demonstrating the broad interest in pyrimidine derivatives for developing new therapeutic agents (Azab et al., 2013).
Pharmacological Potential
Research on thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from similar starting materials to this compound has shown that these compounds possess good analgesic and antiparkinsonian activities, highlighting the pharmacological potential of pyrimidine derivatives in treating various conditions (Amr et al., 2008).
Metal Complexes for Electronic Applications
The synthesis of iron(II) and cobalt(II) complexes with ligands related to this compound explores their electronic properties, contributing to the development of materials for electronic applications. Such studies indicate the versatility of pyrimidine derivatives in various scientific fields beyond pharmacology (Cook et al., 2013).
properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-pyrazin-2-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c12-10-5-8(9-6-13-3-4-14-9)15-11(16-10)7-1-2-7/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLLVUJWJAHXRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=NC=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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